4-(Trifluoromethyl)thiophene-2,3-disulfonyl dichloride
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Overview
Description
4-(Trifluoromethyl)thiophene-2,3-disulfonyl dichloride is a chemical compound with the molecular formula C5HCl2F3O4S3 and a molecular weight of 349.16 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a thiophene ring, which is further substituted with two sulfonyl chloride groups at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(trifluoromethyl)thiophene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride groups . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of 4-(Trifluoromethyl)thiophene-2,3-disulfonyl dichloride may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent product quality and higher production rates .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)thiophene-2,3-disulfonyl dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiols or thioethers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions to avoid over-oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions to achieve selective reduction.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfoxides and Sulfones: Formed by oxidation reactions.
Thiols and Thioethers: Formed by reduction reactions.
Scientific Research Applications
4-(Trifluoromethyl)thiophene-2,3-disulfonyl dichloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)thiophene-2,3-disulfonyl dichloride involves its reactive sulfonyl chloride groups, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful for modifying proteins and other biomolecules, potentially altering their function or activity . The trifluoromethyl group can also influence the compound’s lipophilicity and electronic properties, affecting its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a benzene ring instead of a thiophene ring.
2,3-Dichlorothiophene: Lacks the trifluoromethyl and sulfonyl chloride groups, making it less reactive.
4-(Trifluoromethyl)thiophene-2-sulfonyl chloride: Contains only one sulfonyl chloride group, leading to different reactivity and applications.
Uniqueness
4-(Trifluoromethyl)thiophene-2,3-disulfonyl dichloride is unique due to the combination of the trifluoromethyl group and two sulfonyl chloride groups on the thiophene ring. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form multiple covalent bonds with nucleophiles . These features make it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
4-(trifluoromethyl)thiophene-2,3-disulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2F3O4S3/c6-16(11,12)3-2(5(8,9)10)1-15-4(3)17(7,13)14/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEDHBKAQIHVSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)S(=O)(=O)Cl)S(=O)(=O)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2F3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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